molecular formula C20H24FN5 B5524502 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine

3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine

Numéro de catalogue B5524502
Poids moléculaire: 353.4 g/mol
Clé InChI: FELZKGYLRYBGFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound of interest is a part of a broader category of chemicals that have been explored for their potential in various fields of medicinal chemistry and biochemical research. These compounds often exhibit interactions with biological receptors, offering insights into receptor binding and signaling mechanisms.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including nucleophilic aromatic substitution, reductive amination, amide hydrolysis, and N-alkylation. For example, a related compound, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, was synthesized from 4-OTBDPS-propiophenone in five steps with a 30% overall yield, demonstrating the complexity and efficiency of synthesis methods used in creating these molecules (Kumar et al., 2004).

Applications De Recherche Scientifique

Dopamine D-2 and Serotonin 5-HT2 Antagonism

A study by Perregaard et al. (1992) focused on a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperidinyl and other groups. These compounds, including variants similar to the one you're interested in, showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in the treatment of neurological disorders where these pathways are implicated (Perregaard et al., 1992).

Aurora Kinase Inhibition and Cancer Treatment

A 2006 paper discusses a compound structurally related to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine, highlighting its potential as an Aurora kinase inhibitor. This suggests possible applications in cancer treatment, as Aurora kinases play a critical role in cell division (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antituberculosis Activity

Kalaria et al. (2014) synthesized a series of compounds, including fused pyran derivatives with an imidazol-yl group, for antimicrobial and antituberculosis testing. Their findings suggest potential application in combating bacterial infections, including tuberculosis (Kalaria et al., 2014).

Design and Synthesis for GyrB Inhibition

A study by Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. This research indicates potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine at the cannabinoid CB1 receptor. These findings are relevant for understanding cannabinoid receptor modulation, which has implications in neuroscience and pharmacology (Price et al., 2005).

Propriétés

IUPAC Name

3-(1-ethylimidazol-2-yl)-1-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5/c1-2-25-11-9-22-20(25)17-6-5-10-24(15-17)13-16-12-23-26(14-16)19-8-4-3-7-18(19)21/h3-4,7-9,11-12,14,17H,2,5-6,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZKGYLRYBGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)CC3=CN(N=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.